iodoethyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

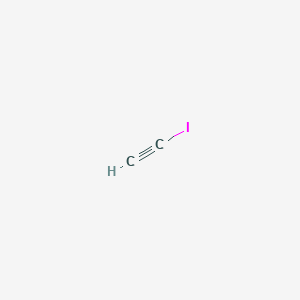

iodoethyne (also known as iodoacetylene) is an organic compound with the molecular formula C₂H₁I. It is a derivative of acetylene (ethyne) where one of the hydrogen atoms is replaced by an iodine atom. This compound is part of the alkyne family, characterized by a carbon-carbon triple bond. Iodoacetylene is a valuable intermediate in organic synthesis due to its reactivity and ability to participate in various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions

-

Direct Iodination of Acetylene: : One of the primary methods for preparing iodoacetylene involves the direct iodination of acetylene. This reaction typically requires the presence of a catalyst, such as copper(I) iodide, and is carried out under controlled conditions to prevent over-iodination.

-

Haloform Reaction: : Another method involves the haloform reaction, where acetylene is treated with iodine and a base (such as sodium hydroxide). This reaction proceeds through the formation of an intermediate, which is then converted to iodoacetylene.

Industrial Production Methods

Industrial production of iodoacetylene is less common due to the compound’s reactivity and potential hazards. when produced, it is typically done in specialized facilities with stringent safety protocols to handle the reactive intermediates and by-products.

化学反应分析

Types of Reactions

-

Substitution Reactions: : Iodoacetylene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium amide (NaNH₂) and organolithium compounds.

-

Addition Reactions: : The triple bond in iodoacetylene makes it susceptible to addition reactions. For example, it can react with hydrogen halides (HX) to form vinyl halides.

-

Oxidation and Reduction: : Iodoacetylene can be oxidized to form various products, including carboxylic acids and ketones, depending on the oxidizing agent used. Reduction reactions can convert iodoacetylene to ethylene or ethane.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium amide (NaNH₂), organolithium compounds.

Addition Reactions: Hydrogen halides (HX), halogens (X₂).

Oxidation: Potassium permanganate (KMnO₄), ozone (O₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

Vinyl Halides: Formed from addition reactions with hydrogen halides.

Carboxylic Acids and Ketones: Formed from oxidation reactions.

Ethylene and Ethane: Formed from reduction reactions.

科学研究应用

Chemical Synthesis

1.1 Organic Synthesis

Iodoethyne serves as a versatile reagent in organic chemistry. It is commonly used in:

- Sonogashira Coupling Reactions : this compound is employed as a coupling partner for the synthesis of alkynylated products. This reaction is crucial for creating complex molecules used in pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles : The compound can be utilized to construct various heterocyclic compounds, which are essential in medicinal chemistry due to their biological activity.

Materials Science

2.1 Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymers can lead to:

- Thermoplastic Elastomers : The addition of this compound improves the elasticity and durability of thermoplastic elastomers, making them suitable for applications in automotive and consumer goods.

- Conductive Polymers : By functionalizing conductive polymers with this compound, researchers have developed materials with enhanced electrical conductivity, useful in electronic applications.

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit anticancer properties. For instance:

- Targeting Cancer Cells : Research has shown that certain this compound derivatives selectively induce apoptosis in cancer cells while sparing normal cells, making them potential candidates for cancer therapy.

Environmental Applications

4.1 Water Treatment

this compound has been explored for its potential in water treatment processes due to its reactivity with various pollutants:

- Removal of Heavy Metals : Studies have demonstrated that this compound can effectively bind to heavy metals in wastewater, facilitating their removal and reducing environmental toxicity.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Sonogashira Coupling | Formation of complex organic molecules |

| Heterocycle Synthesis | Development of biologically active compounds | |

| Materials Science | Polymer Enhancement | Improved mechanical properties |

| Conductive Polymers | Enhanced electrical conductivity | |

| Medicinal Chemistry | Anticancer Activity | Selective targeting of cancer cells |

| Environmental Science | Water Treatment | Effective removal of heavy metals |

Case Studies

Case Study 1: Synthesis of Alkynylated Compounds

In a recent study, researchers utilized this compound in a Sonogashira coupling reaction to synthesize alkynylated compounds that showed promising activity against specific cancer cell lines. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and purity.

Case Study 2: this compound in Polymer Development

A team investigated the incorporation of this compound into a polycarbonate matrix to enhance its thermal stability. The modified polymer demonstrated a significant increase in thermal degradation temperature compared to the unmodified polymer, indicating improved performance for high-temperature applications.

作用机制

The mechanism by which iodoacetylene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the triple bond is broken, and new bonds are formed with the added atoms or groups.

Molecular Targets and Pathways

Nucleophilic Substitution: The carbon-iodine bond is the primary target, with the nucleophile attacking the carbon atom.

Addition Reactions: The carbon-carbon triple bond is the target, with the addition of atoms or groups across the bond.

相似化合物的比较

Iodoacetylene can be compared with other halogenated alkynes, such as:

-

Bromoacetylene (C₂HBr): : Similar in structure but with a bromine atom instead of iodine. Bromoacetylene is less reactive than iodoacetylene due to the lower reactivity of the carbon-bromine bond compared to the carbon-iodine bond.

-

Chloroacetylene (C₂HCl): : Contains a chlorine atom instead of iodine. Chloroacetylene is even less reactive than bromoacetylene, making iodoacetylene the most reactive among the three.

-

Fluoroacetylene (C₂HF): : Contains a fluorine atom. Fluoroacetylene is the least reactive due to the strong carbon-fluorine bond.

Uniqueness of Iodoacetylene

Iodoacetylene’s high reactivity makes it a unique and valuable compound in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and addition reactions, sets it apart from other halogenated alkynes. This reactivity is primarily due to the relatively weak carbon-iodine bond, which is more easily broken compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds.

属性

CAS 编号 |

14545-08-5 |

|---|---|

分子式 |

C2HI |

分子量 |

151.93 g/mol |

IUPAC 名称 |

iodoethyne |

InChI |

InChI=1S/C2HI/c1-2-3/h1H |

InChI 键 |

JCIVIRQSXLTMEF-UHFFFAOYSA-N |

SMILES |

C#CI |

规范 SMILES |

C#CI |

Key on ui other cas no. |

14545-08-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。